molecular formula C9H9N3O2 B13286372 6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid

6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13286372
M. Wt: 191.19 g/mol
InChI Key: IRBNLTAVDDTTGY-UHFFFAOYSA-N
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Description

6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with appropriate alkynyl amines. One common method involves the following steps:

    Starting Material: Pyridazine-3-carboxylic acid.

    Reaction: The carboxylic acid group is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Addition of Amine: The activated carboxylic acid reacts with but-3-yn-2-ylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a keto group.

    Pyridazine-3-carboxylic acid: A precursor in the synthesis of 6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid.

Uniqueness

This compound is unique due to the presence of the but-3-yn-2-ylamino group, which imparts specific chemical and biological properties not found in simpler pyridazine derivatives. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(but-3-yn-2-ylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-6(2)10-8-5-4-7(9(13)14)11-12-8/h1,4-6H,2H3,(H,10,12)(H,13,14)

InChI Key

IRBNLTAVDDTTGY-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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